4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride
Overview
Description
4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C16H17ClN2. It is a derivative of benzonitrile and is characterized by the presence of a phenylethylamino group attached to the benzonitrile core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with 1-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the phenylethylamino group.
4-(((1-Phenylethyl)amino)methyl)benzonitrile: The free base form without the hydrochloride salt.
Uniqueness
4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride is unique due to the presence of both the phenylethylamino group and the nitrile group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride, with the molecular formula C₁₆H₁₇ClN₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a benzonitrile core with a phenylethylamino substitution. This unique structure may enhance its lipophilicity and receptor-binding affinity, making it a candidate for various therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇ClN₂ |
Molar Mass | 272.77 g/mol |
Solubility | Soluble in water |
Form | Hydrochloride salt |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. However, detailed studies on its precise mechanism of action are still limited.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to benzonitrile derivatives. For instance, derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. In one study, a benzonitrile derivative demonstrated an IC₅₀ value of approximately 25.72 μM against MCF cell lines, indicating significant cytotoxicity .
Pharmacological Applications
This compound has potential applications in:
- Cancer Therapy : Its structural analogs have shown activity against various cancer types.
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems may suggest roles in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Research Findings
Several research efforts have focused on understanding the biological implications of this compound:
- In Vitro Studies : A study assessing the cytotoxic effects of related compounds showed that modifications in the benzonitrile structure significantly influenced their anticancer efficacy. The presence of the phenylethyl group was noted to enhance activity against specific cancer cell lines .
- Animal Models : In vivo studies indicated that certain derivatives could suppress tumor growth effectively when administered to tumor-bearing mice, suggesting potential for further development as anticancer agents .
- Mechanistic Insights : Research into similar compounds has revealed mechanisms involving apoptosis induction and inhibition of specific signaling pathways crucial for cancer cell survival .
Properties
IUPAC Name |
4-[(1-phenylethylamino)methyl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMFWFOKYKXKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721128 | |
Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019567-85-1 | |
Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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